molecular formula C4HClN2O3S B14650183 2-Nitro-1,3-thiazole-4-carbonyl chloride CAS No. 43029-01-2

2-Nitro-1,3-thiazole-4-carbonyl chloride

Cat. No.: B14650183
CAS No.: 43029-01-2
M. Wt: 192.58 g/mol
InChI Key: BYKKFRHDUHEMRH-UHFFFAOYSA-N
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Description

2-Nitro-1,3-thiazole-4-carbonyl chloride is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with nitrogen and sulfur atoms at positions 1 and 3, respectively. The compound is characterized by the presence of a nitro group at position 2 and a carbonyl chloride group at position 4. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-1,3-thiazole-4-carbonyl chloride typically involves the cyclization of α-halocarbonyl compounds with thiocarbamates or thioureas. One common method includes the reaction of α-haloketones with thiourea in the presence of a base, followed by nitration to introduce the nitro group . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the thiazole ring, nitration, and chlorination. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Scientific Research Applications

2-Nitro-1,3-thiazole-4-carbonyl chloride has a wide range of scientific research applications:

Properties

CAS No.

43029-01-2

Molecular Formula

C4HClN2O3S

Molecular Weight

192.58 g/mol

IUPAC Name

2-nitro-1,3-thiazole-4-carbonyl chloride

InChI

InChI=1S/C4HClN2O3S/c5-3(8)2-1-11-4(6-2)7(9)10/h1H

InChI Key

BYKKFRHDUHEMRH-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)[N+](=O)[O-])C(=O)Cl

Origin of Product

United States

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